(1R,2R)-2-(benzylamino)-1-methylcyclopentanol
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Overview
Description
(1R,2R)-2-(Benzylamino)-1-methylcyclopentanol is an organic compound that belongs to the class of cyclopentanols It is characterized by the presence of a benzylamino group and a methyl group attached to a cyclopentanol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclopentanone and benzylamine.
Reduction: Cyclopentanone is reduced to cyclopentanol using a reducing agent like sodium borohydride.
Amination: The cyclopentanol is then subjected to amination with benzylamine under suitable reaction conditions, such as the presence of a catalyst like palladium on carbon.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the synthesis process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(benzylamino)-1-methylcyclopentanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different alcohols or amines using reducing agents like lithium aluminum hydride.
Substitution: The benzylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and alcohols.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Different alcohols or amines.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
(1R,2R)-2-(benzylamino)-1-methylcyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(benzylamino)-1-methylcyclopentanol involves its interaction with specific molecular targets and pathways. The benzylamino group can interact with enzymes or receptors, leading to changes in cellular processes. The compound’s effects are mediated through its binding to these targets, which can result in various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-2-(Benzylamino)cyclohexanol
- (1R,2R)-2-(Benzylamino)-1-methylcyclohexanol
- (1R,2R)-2-(Benzylamino)-1-ethylcyclopentanol
Uniqueness
(1R,2R)-2-(benzylamino)-1-methylcyclopentanol is unique due to its specific stereochemistry and the presence of both a benzylamino group and a methyl group on the cyclopentanol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1R,2R)-2-(benzylamino)-1-methylcyclopentan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-13(15)9-5-8-12(13)14-10-11-6-3-2-4-7-11/h2-4,6-7,12,14-15H,5,8-10H2,1H3/t12-,13-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVEQSCRTRZHYTD-CHWSQXEVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC1NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@H]1NCC2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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